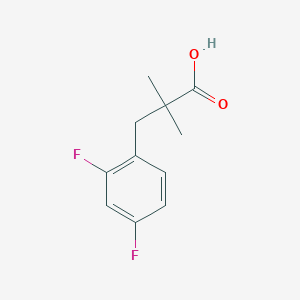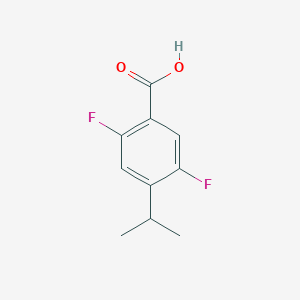![molecular formula C6H5BrF3N3 B13588482 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole](/img/structure/B13588482.png)
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is a chemical compound with the molecular formula C10H8BrF3N3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions, a process known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 4-substituted triazoles.
Oxidation and Reduction: Formation of oxidized or reduced triazole derivatives.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
- 4-Bromo-1-(trifluoromethyl)benzene
- 1-(Trifluoromethyl)cyclopropyl-1H-1,2,3-triazole
Uniqueness
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in the design of new chemical entities.
Eigenschaften
Molekularformel |
C6H5BrF3N3 |
|---|---|
Molekulargewicht |
256.02 g/mol |
IUPAC-Name |
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]triazole |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-3-13(12-11-4)5(1-2-5)6(8,9)10/h3H,1-2H2 |
InChI-Schlüssel |
SJVBEIRLEOMNNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(F)(F)F)N2C=C(N=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13588403.png)
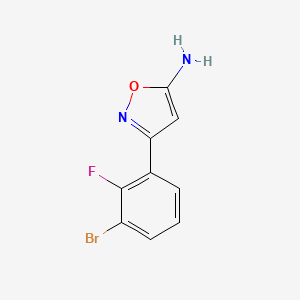
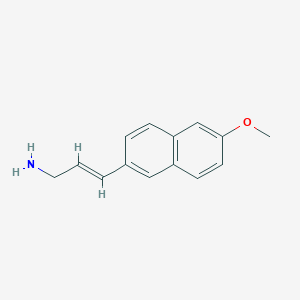
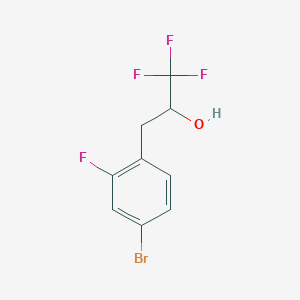


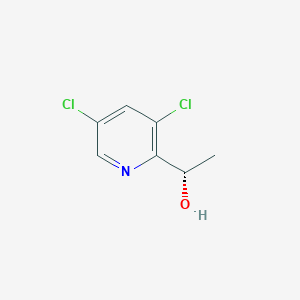

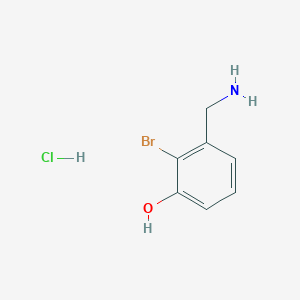

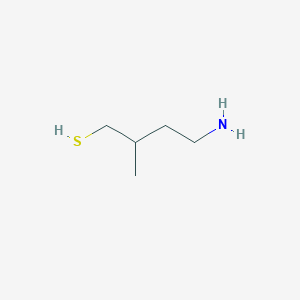
![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)
